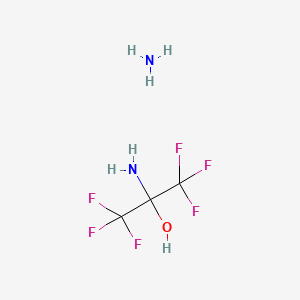
Ammonium 2-aminohexafluoroisopropoxide
説明
Ammonium 2-aminohexafluoroisopropoxide is a useful research compound. Its molecular formula is C3H6F6N2O and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ammonium 2-aminohexafluoroisopropoxide is a quaternary ammonium compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of a quaternary ammonium group, which imparts distinct biological activities, particularly in antimicrobial applications. Its structure allows it to interact with biological membranes effectively, influencing various cellular processes.
Biological Activity
The biological activity of ammonium compounds, particularly quaternary ammonium salts (QAS), has been extensively studied. These compounds are known for their biocidal properties , which include:
- Antimicrobial Activity : QAS are effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
- Mechanisms of Action : The biocidal activity is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis and death. This mechanism involves:
- Intercalation into lipid bilayers.
- Disruption of membrane integrity.
- Inhibition of essential cellular processes.
Table 1: Antimicrobial Efficacy of Quaternary Ammonium Salts
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/L | |
| Staphylococcus aureus | 1.0 mg/L | |
| Candida albicans | 0.25 mg/L |
Case Studies
Several case studies have highlighted the biological activity of this compound and similar compounds:
- Case Study on Antimicrobial Resistance : A study explored the effectiveness of QAS in controlling biofilm formation by Staphylococcus aureus. Results indicated that ammonium compounds significantly reduced biofilm biomass, suggesting potential applications in medical device coatings to prevent infections .
- Environmental Impact Assessment : Another investigation assessed the impact of QAS on aquatic ecosystems. The study found that while these compounds effectively control microbial populations, they also pose risks to non-target organisms, necessitating careful application strategies .
- Clinical Applications : Research on the use of ammonium derivatives in wound care demonstrated their ability to promote healing while preventing infection. The study reported faster recovery times in patients treated with formulations containing quaternary ammonium compounds compared to standard treatments .
Mechanisms Underlying Biological Activity
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Membrane Disruption : The compound's cationic nature facilitates its interaction with negatively charged components of microbial membranes, leading to structural destabilization.
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes critical for microbial metabolism, these compounds can impair essential biochemical pathways.
- Induction of Oxidative Stress : Some studies suggest that ammonium compounds may induce oxidative stress within microbial cells, leading to increased cell mortality.
特性
IUPAC Name |
2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZURUSXMFQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(N)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















